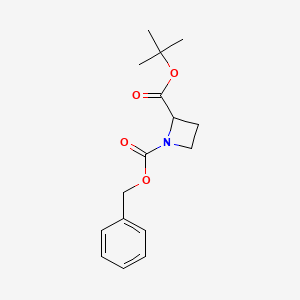
3-(Sec-butoxy)-N-(2-methylbenzyl)aniline
Descripción general
Descripción
3-(Sec-butoxy)-N-(2-methylbenzyl)aniline, also known as sec-butylbenzylamine, is an organic compound that is used in the synthesis of a variety of compounds. It is a colorless liquid with a pungent, ammonia-like odor and is soluble in alcohols, ethers, and other organic solvents. It is a versatile compound that can be used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Mecanismo De Acción
The mechanism of action of 3-(Sec-butoxy)-N-(2-methylbenzyl)aniline is not fully understood. It is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of the aromatic ring. This reaction results in the formation of a new carbon-nitrogen bond, which is then stabilized by resonance.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(Sec-butoxy)-N-(2-methylbenzyl)aniline are not well understood. However, it has been suggested that the compound may have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, the compound may have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Sec-butoxy)-N-(2-methylbenzyl)aniline has several advantages when used in laboratory experiments. It is a relatively inexpensive starting material, and it is readily available from chemical suppliers. Additionally, it is relatively stable and has a relatively low boiling point. However, it is also volatile and can be hazardous if not handled properly. Additionally, it is flammable and should be stored in a cool, dry place away from heat and flame.
Direcciones Futuras
There are a variety of potential future directions for research involving 3-(Sec-butoxy)-N-(2-methylbenzyl)aniline. One potential area of research is the development of new synthetic methods for the synthesis of the compound. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound on a variety of biological systems. Additionally, research could be conducted to explore the potential applications of the compound in pharmaceuticals, agrochemicals, and fragrances. Finally, research could be conducted to explore the potential toxicity of the compound, as well as its potential environmental impact.
Aplicaciones Científicas De Investigación
3-(Sec-butoxy)-N-(2-methylbenzyl)aniline is used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in the synthesis of other compounds, such as nitrobenzene derivatives. In addition, it has been used in the synthesis of heterocyclic compounds, including pyridines, pyrimidines, and quinolines.
Propiedades
IUPAC Name |
3-butan-2-yloxy-N-[(2-methylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-4-15(3)20-18-11-7-10-17(12-18)19-13-16-9-6-5-8-14(16)2/h5-12,15,19H,4,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBAZSHFVVJODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=CC(=C1)NCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sec-butoxy)-N-(2-methylbenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















